molecular formula C12H12F3NO4 B6595205 Diethyl 4-(trifluoromethyl)-2,6-pyridinedicarboxylate CAS No. 2021236-10-0

Diethyl 4-(trifluoromethyl)-2,6-pyridinedicarboxylate

Cat. No.: B6595205
CAS No.: 2021236-10-0
M. Wt: 291.22 g/mol
InChI Key: YFMCNLZLAKGYDA-UHFFFAOYSA-N
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Description

Diethyl 4-(trifluoromethyl)-2,6-pyridinedicarboxylate is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a trifluoromethyl group attached to the pyridine ring, along with two ester groups at the 2 and 6 positions. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the chemical behavior and reactivity of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 4-(trifluoromethyl)-2,6-pyridinedicarboxylate typically involves the reaction of 4-(trifluoromethyl)pyridine-2,6-dicarboxylic acid with ethanol in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The reaction is carried out under reflux conditions to facilitate the esterification process. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and consistent product quality. The use of automated systems for monitoring and controlling the reaction parameters further enhances the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

Diethyl 4-(trifluoromethyl)-2,6-pyridinedicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydropyridine derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Pyridine N-oxides.

    Reduction: Dihydropyridine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Diethyl 4-(trifluoromethyl)-2,6-pyridinedicarboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a precursor for drug development, especially for compounds targeting specific enzymes or receptors.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties, such as enhanced stability and reactivity.

Mechanism of Action

The mechanism of action of diethyl 4-(trifluoromethyl)-2,6-pyridinedicarboxylate is primarily influenced by the trifluoromethyl group, which enhances the compound’s lipophilicity and metabolic stability. This group can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, van der Waals forces, and electrostatic interactions. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Diethyl 2,6-pyridinedicarboxylate: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.

    Methyl 4-(trifluoromethyl)-2,6-pyridinedicarboxylate: Similar structure but with methyl ester groups instead of ethyl, affecting its physical and chemical properties.

    Ethyl 4-(trifluoromethyl)-2,6-pyridinedicarboxylate: Similar structure but with ethyl ester groups, leading to variations in reactivity and applications.

Uniqueness

Diethyl 4-(trifluoromethyl)-2,6-pyridinedicarboxylate is unique due to the presence of both the trifluoromethyl group and the diethyl ester groups. This combination imparts distinct chemical properties, such as increased lipophilicity, metabolic stability, and reactivity, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

diethyl 4-(trifluoromethyl)pyridine-2,6-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F3NO4/c1-3-19-10(17)8-5-7(12(13,14)15)6-9(16-8)11(18)20-4-2/h5-6H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFMCNLZLAKGYDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC(=N1)C(=O)OCC)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801154333
Record name 2,6-Pyridinedicarboxylic acid, 4-(trifluoromethyl)-, 2,6-diethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801154333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2021236-10-0
Record name 2,6-Pyridinedicarboxylic acid, 4-(trifluoromethyl)-, 2,6-diethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2021236-10-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Pyridinedicarboxylic acid, 4-(trifluoromethyl)-, 2,6-diethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801154333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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